molecular formula C12H9IO2 B3177880 4-(4-Iodophenoxy)-phenol CAS No. 26002-35-7

4-(4-Iodophenoxy)-phenol

Cat. No.: B3177880
CAS No.: 26002-35-7
M. Wt: 312.1 g/mol
InChI Key: SEUYXXCZJLHQTO-UHFFFAOYSA-N
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Description

4-(4-Iodophenoxy)-phenol: is an organic compound characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodophenoxy)-phenol typically involves the reaction of 4-iodophenol with phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Iodophenoxy)-phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

    Oxidation Reactions: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium azide in DMF at room temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

Major Products:

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

Chemistry: 4-(4-Iodophenoxy)-phenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and other materials.

Biology: In biological research, this compound is used in the study of enzyme interactions and as a probe for investigating biochemical pathways. Its iodine atom makes it useful in radiolabeling studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenoxy)-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the function of key proteins.

Comparison with Similar Compounds

    4-Iodophenol: Similar structure but lacks the phenoxy group.

    4-Phenoxyphenol: Similar structure but lacks the iodine atom.

    4-Bromophenoxyphenol: Similar structure with bromine instead of iodine.

Uniqueness: 4-(4-Iodophenoxy)-phenol is unique due to the presence of both the iodine atom and the phenoxy group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form specific interactions with biological molecules. The iodine atom also makes it useful in radiolabeling studies, which is not possible with similar compounds lacking iodine.

Properties

IUPAC Name

4-(4-iodophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUYXXCZJLHQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

300 g of p-(p-iodophenoxy)phenyl benzoate are suspended in 2800 ml of 96% ethanol, treated with 700 g of 20% sodium hydroxide solution and heated on a boiling water-bath for 90 minutes. Subsequently, the alcohol is distilled off as an azeotropic mixture and the residue is treated with 1500 ml of deionized water. After the addition of 380 ml of concentrated hydrochloric acid, the mixture is extracted three times with 1500 ml of dichloromethane each time. The dichloromethane extract is washed twice with 500 ml of saturated sodium hydrogen carbonate solution, twice with 500 ml of 2 N hydrochloric acid and twice with 500 ml of water. After drying over sodium sulphate, the solution is evaporated to 500 ml under reduced pressure and 500 ml of hot n-hexane is added to the mixture. 201 g of p-(p-iodophenoxy)phenol melting point 119° C.-121° C. is obtained.
Name
p-(p-iodophenoxy)phenyl benzoate
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300 g
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700 g
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2800 mL
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Synthesis routes and methods II

Procedure details

In connection with the foregoing Reaction Scheme, p-phenoxyphenyl benzoate of formula VI is either reacted with iodine monochloride in aqueous acetic acid or treated with potassium iodide and an oxidizing agent, for example potassium iodate or hydrogen peroxide, in aqueous methanol, to afford the iodo derivative of formula VII. This iodo derivative is saponified by heating in alkali, for example alcoholic sodium hydroxide, to give p-(p-iodophenoxy)phenol of formula V.
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p-phenoxyphenyl benzoate
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formula VI
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[Compound]
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iodo
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formula VII
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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